molecular formula C13H21BrOSi B151459 (3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane CAS No. 164513-48-8

(3-Bromo-4-methylphenoxy)(tert-butyl)dimethylsilane

Cat. No. B151459
M. Wt: 301.29 g/mol
InChI Key: ADPIXAMOGQEKLF-UHFFFAOYSA-N
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Patent
US05536745

Procedure details

3-Bromo-4-methylphenol(25.0 g, 0.134 mol) and aluminum chloride (36.11 g, 0.27 mol) were heated to 127° C. for 2 h. Ice was added, the solution extracted with ethyl acetate, dried (Na2SO4) and evaporated to dryness under reduced pressure. N,N-Dimethyl formamide (150 ml), t-butyl-dimethylchlorosilane (25.0 g, 165 mmol) and imidazole (22.6 g, 33.2 mmol) were added and the solution stirred at room temperature for 16 h. The products were partitioned between water and ethyl acetate, the organic layer separated, dried (Na2SO4) and evaporated to dryness under reduced pressure. Purification by flash chromatography using hexane as eluent gave impure 1-bromo-2-methyl-5-t-butyldimethylsilyloxybenzene (22.0 g). Carbon tetrachloride (125 ml) and N-bromosuccinimide (10.80 g, 66.6 mmol) were added and the solution heated to reflux over a 150 W light bulb for 2 h. The solution was cooled to 5° C., filtered and evaporated to dryness under reduced pressure. Purification by flash chromatography using hexane as eluent gave the title compound (12.64 g, 21%) as a white solid; δH (CDCl3) 0.21 (6H, s, Si(CH3)2), 0.97 (9H, s, t-Bu), 4.59 (2H, s, CH2Br), 6.76 (1H, dd, J 8.3 and 2.4 Hz, 4-H), 7.07 (1H, d, J 2.4 Hz, 6-H), 7.30 (1H, d, J 8.4 Hz, 3-H): m/z (E.I.) 382 (M+, 2%), 380 (M+, 4%), 378 (M+, 2%), 299 (100%): (Found: M-, 377.9647). C13H20OBr2Si requires M, 377.9650).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
36.11 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
22.6 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([OH:9])[CH:5]=[CH:6][C:7]=1[CH3:8].[Cl-].[Al+3].[Cl-].[Cl-].[C:14]([Si:18]([CH3:21])([CH3:20])Cl)([CH3:17])([CH3:16])[CH3:15].N1C=CN=C1>CN(C)C=O>[Br:1][C:2]1[CH:3]=[C:4]([O:9][Si:18]([C:14]([CH3:17])([CH3:16])[CH3:15])([CH3:21])[CH3:20])[CH:5]=[CH:6][C:7]=1[CH3:8] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
BrC=1C=C(C=CC1C)O
Name
Quantity
36.11 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
C(C)(C)(C)[Si](Cl)(C)C
Name
Quantity
22.6 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
150 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution stirred at room temperature for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Ice was added
EXTRACTION
Type
EXTRACTION
Details
the solution extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
The products were partitioned between water and ethyl acetate
CUSTOM
Type
CUSTOM
Details
the organic layer separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
BrC1=C(C=CC(=C1)O[Si](C)(C)C(C)(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 22 g
YIELD: CALCULATEDPERCENTYIELD 54.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.